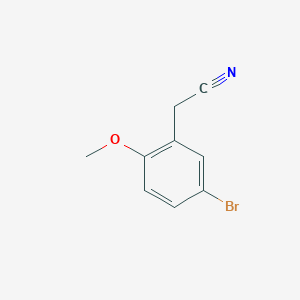
2-bromo-5-(trifluoromethoxy)benzoic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is achieved through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, using hydrogen peroxide as an oxidant, yielding an 80% return after recrystallization . Another paper describes the preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% . These methods could potentially be adapted for the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by various techniques such as IR spectroscopy and X-ray diffraction analysis. For example, the bismuth atom in tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) exhibits distorted trigonal-bipyramidal coordination, with significant bond lengths and angles detailed in the study . Similarly, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions . These structural insights are valuable for understanding the potential geometry and bonding in 2-bromo-5-(trifluoromethoxy)benzoic acid.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving brominated benzoic acid derivatives. For instance, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene involves treatment with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, followed by reactions with organometallic intermediates . Another study discusses the reactivity of brominated benzylidenefluorenes with bromine, leading to various dibrominated and tribrominated products . These reactions highlight the reactivity of bromine in different positions on the benzene ring, which is relevant for understanding the chemical behavior of 2-bromo-5-(trifluoromethoxy)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives can be inferred from the studies. For example, the solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is synthesized and characterized, providing information on solubility and molecular interactions . The crystallographic data from these studies offer insights into the potential properties of 2-bromo-5-(trifluoromethoxy)benzoic acid, such as solubility, melting point, and molecular interactions, which are important for its practical applications.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “2-bromo-5-(trifluoromethoxy)benzoic Acid” is a chemical compound that can be used in the synthesis of pharmaceuticals . It is particularly relevant in the production of Sodium-glucose co-transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications that are commonly used in the treatment of type 2 diabetes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for using “2-bromo-5-(trifluoromethoxy)benzoic Acid” in the synthesis of SGLT2 inhibitors are not detailed in the available resources .
- Results or Outcomes : The outcomes of using “2-bromo-5-(trifluoromethoxy)benzoic Acid” in the synthesis of SGLT2 inhibitors are also not specified in the available resources .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVPBVZKOVBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382574 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-(trifluoromethoxy)benzoic Acid | |
CAS RN |
403646-48-0 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















